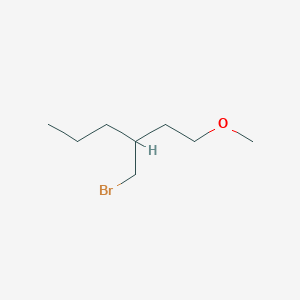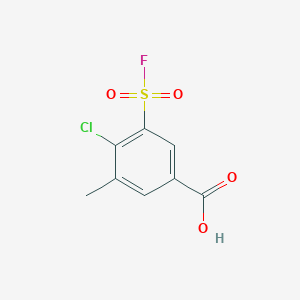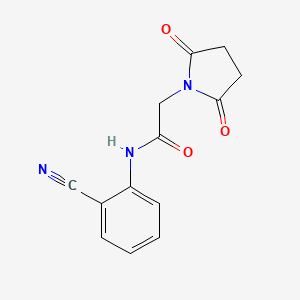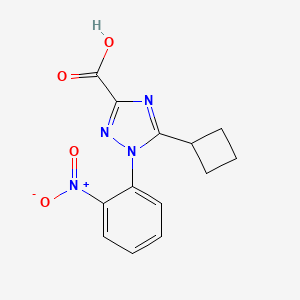amine](/img/structure/B13233614.png)
[2-(2,4-Difluorophenoxy)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenoxy)ethylamine is an organic compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . This compound is characterized by the presence of a difluorophenoxy group attached to an ethyl chain, which is further connected to a methylamine group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)ethylamine typically involves the reaction of 2,4-difluorophenol with ethylene oxide to form 2-(2,4-difluorophenoxy)ethanol. This intermediate is then reacted with methylamine under controlled conditions to yield the final product . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(2,4-Difluorophenoxy)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted amines.
Scientific Research Applications
2-(2,4-Difluorophenoxy)ethylamine is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxy)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- [2-(2,4-Difluorophenoxy)ethyl]amine
- [2-(2,4-Difluorophenoxy)ethyl]ethylamine
- [2-(2,4-Difluorophenoxy)ethyl]propylamine
Uniqueness
2-(2,4-Difluorophenoxy)ethylamine is unique due to its specific substitution pattern and the presence of both difluorophenoxy and methylamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(2,4-difluorophenoxy)-N-methylethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
TYVKNOWSCWRHBY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13233540.png)


![{6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13233556.png)



![5-Fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid](/img/structure/B13233585.png)
amine](/img/structure/B13233596.png)



amine](/img/structure/B13233622.png)
